7-hydroxy-N-(3-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide
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Overview
Description
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
The synthesis of such compounds often involves classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures . Specific synthesis procedures can involve various reagents and conditions, such as 1-iodobutane, DMF, 50 °C, 7 h; 2-iodopropane, K2CO3, AcCN, reflux, 16 h; aromatic aldehyde, Na2SO4, dry DCM, rt, overnight, then NaBH4, rt, 2 h; methyl malonyl chloride, TEA, dry DCM, 0–5 °C, 2–6 h; NaH, THF, MeOH (cat.), 60 °C, 2 h; appropriate amine, toluene, reflux, 1–2 h .Molecular Structure Analysis
The molecular structure of this compound is complex, with various functional groups attached to the pyridine ring. These include a hydroxy group, an isopropylphenyl group, a methyl group, and a carboxamide group .Chemical Reactions Analysis
The chemical reactions involving this compound can be diverse, depending on the specific functional groups present and the reaction conditions. For example, the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one 3 under reflux conditions yielded 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one 22 and then reaction of 22 with various azoles led to a series of coumarin-derived azolyl ethanols .Scientific Research Applications
Cannabinoid Receptor Modulation
This compound has been identified as a potential ligand for cannabinoid receptors, particularly the CB2 receptor . It could be used to develop new therapeutic agents that modulate cannabinoid receptor activity, which is relevant for treating diseases such as osteoarthritis .
Anti-Osteoarthritic Activity
Derivatives of this compound have shown promise in vivo for anti-osteoarthritic activity . This suggests its application in the development of new treatments for osteoarthritis, potentially improving the quality of life for patients suffering from this condition.
Antimicrobial Potential
Some derivatives of this compound have demonstrated good antimicrobial potential . This indicates its use in creating new antimicrobial agents that could be effective against a range of bacterial and fungal infections.
Selective Antifungal Activity
Specifically, certain derivatives have been found to possess strong and selective antifungal activity against pathogens like Cryptococcus, which can cause fatal infections, especially in immunocompromised individuals . This highlights its potential application in antifungal drug development.
Structure-Activity Relationship (SAR) Studies
The compound serves as a scaffold for systematic modification to understand the structure-activity relationship better. This is crucial for designing molecules with desired biological activities and pharmacological profiles .
Therapeutic Agent Development
The compound’s ability to act as a ligand for receptors like CB2 opens up avenues for it to be used in developing therapeutic agents for various diseases, including neurodegenerative diseases, pain management, and immune system disorders .
Chemical Synthesis and Modification
The compound’s structure allows for chemical modifications, enabling the synthesis of a wide array of derivatives with potential biological activities. This makes it a valuable starting point for synthetic chemistry research .
Pharmacological Profiling
Due to its interaction with biological receptors, the compound can be used in pharmacological profiling to determine the efficacy, potency, and selectivity of new drug candidates .
Future Directions
properties
IUPAC Name |
7-hydroxy-4-methyl-5-oxo-N-(3-propan-2-ylphenyl)thieno[3,2-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-10(2)11-5-4-6-12(9-11)19-17(22)14-15(21)16-13(7-8-24-16)20(3)18(14)23/h4-10,21H,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWLLYBNPZLBKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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